2-Cyano-6-hydroxypyridine
Overview
Description
2-Cyano-6-hydroxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring. It is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-hydroxypyridine typically involves the reaction of 2,6-dichloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atoms with cyano and hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-6-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-cyano-6-pyridone.
Reduction: Formation of 2-amino-6-hydroxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Cyano-6-hydroxypyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-6-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-4-hydroxypyridine: The position of the hydroxyl group is different, leading to variations in reactivity and biological activity.
2-Cyano-6-methoxypyridine: The hydroxyl group is replaced by a methoxy group, altering its chemical and biological properties.
Uniqueness: 2-Cyano-6-hydroxypyridine is unique due to the presence of both cyano and hydroxyl groups at specific positions on the pyridine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89324-17-4, 95907-04-3 | |
Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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